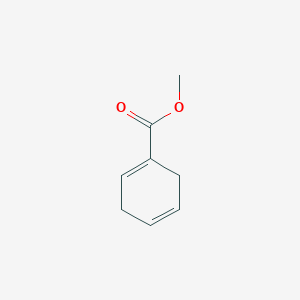

Methyl cyclohexa-1,4-diene-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

50983-21-6 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

methyl cyclohexa-1,4-diene-1-carboxylate |

InChI |

InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

MQVGWLAOVAXSOP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CCC=CC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cyclohexa 1,4 Diene 1 Carboxylates

Strategies for the Preparation of Methyl Cyclohexa-1,4-diene-1-carboxylate and Related Structures

The construction of the cyclohexadiene carboxylate scaffold can be achieved through various strategic approaches that build the cyclic system and introduce the required functional groups in a controlled manner.

Multi-Step Synthetic Sequences from Simpler Precursors

The formation of six-membered rings from acyclic or simpler cyclic precursors is a cornerstone of organic synthesis. The Diels-Alder reaction, a [4+2] cycloaddition, stands out as a highly versatile and efficient method for creating cyclohexene (B86901) derivatives, which can then be further manipulated to yield the desired cyclohexadiene system. nih.gov For instance, the reaction between a substituted diene and a dienophile containing an ester group can directly establish the core structure. Subsequent functional group interconversions, such as elimination reactions, can then be employed to introduce the second double bond, leading to the cyclohexa-1,3-diene or cyclohexa-1,4-diene skeleton. nih.gov

The complexity of the starting materials can be varied to introduce specific substitution patterns on the final ring. These multi-step sequences offer a high degree of flexibility but may require several transformations to achieve the final target compound. nih.gov

Utilization of Electrophilic Aromatic Substitution for Ring Functionalization

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org While EAS does not directly produce a cyclohexadiene, it is a critical step in preparing the aromatic precursors required for subsequent reduction reactions. For example, EAS reactions on benzene (B151609) or substituted benzenes can introduce a carboxylic acid group or other functionalities that direct the subsequent reduction process. youtube.com

The mechanism of EAS involves the attack of an electrophile by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion. masterorganicchemistry.com Deprotonation then restores aromaticity, resulting in a substituted aromatic compound. masterorganicchemistry.com This substituted aromatic can then serve as the substrate for reactions like the Birch reduction to yield the desired cyclohexadiene.

| Reaction Type | Reagents | Electrophile | Product Precursor |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acylbenzene |

| Carboxylation | CO₂, AlCl₃/CuCl | ⁺COOH (equivalent) | Benzoic Acid |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitrobenzene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Bromobenzene |

This table illustrates common Electrophilic Aromatic Substitution reactions that can be used to synthesize precursors for cyclohexadiene synthesis.

Esterification Reactions in Cyclohexadiene Synthesis

Esterification is a crucial step in the synthesis of this compound, typically occurring after the formation of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method, involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed, for example, by azeotropic distillation with a Dean-Stark apparatus. chemguide.co.ukyoutube.com

Mechanism of Fischer Esterification:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol (methanol) attacks the protonated carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a molecule of water.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product. masterorganicchemistry.com

Alternatively, carboxylates can be converted to esters under basic or neutral conditions via SN2 reaction with an alkyl halide (e.g., methyl iodide), though this is more common for simpler substrates. youtube.com

Reductive Approaches to Cyclohexadiene Systems

The partial reduction of aromatic rings provides a direct and powerful route to cyclohexadiene systems. This approach leverages the stability of the aromatic precursor to efficiently construct the diene core.

Birch Reduction of Aromatic Carboxylates to Dihydrobenzoic Acid Derivatives

The Birch reduction is a dissolving metal reduction that converts aromatic rings into 1,4-cyclohexadienes. masterorganicchemistry.com The reaction employs an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) with an alcohol (e.g., ethanol (B145695) or tert-butanol) serving as a proton source. masterorganicchemistry.comwikipedia.org

When applied to aromatic carboxylic acids like benzoic acid, the reaction is highly efficient in producing 1,4-dihydrobenzoic acid derivatives. orgsyn.org The carboxylate group, being electron-withdrawing, directs the reduction to yield the 1,4-diene product where the double bonds are not in conjugation with the carboxylate. orgsyn.org

General Reaction Scheme for Birch Reduction of Benzoic Acid: Benzene ring with COOH group + Na/Li in NH₃(l) + ROH → 1,4-Cyclohexadiene (B1204751) ring with COOH group

This method is a cornerstone for the synthesis of these systems due to its high yields and predictable regioselectivity. orgsyn.org

Synthesis of Methyl Cyclohexa-2,5-diene-1-carboxylate as an Isomeric Precursor

The direct Birch reduction of methyl benzoate (B1203000), the ester of benzoic acid, yields methyl cyclohexa-2,5-diene-1-carboxylate. nih.govnih.gov This isomer is often the initial kinetic product of the reduction. The 2,5-diene structure features isolated double bonds and is a key intermediate.

Under certain conditions, particularly in the presence of base, the initially formed 2,5-diene can isomerize to the thermodynamically more stable conjugated isomer, methyl cyclohexa-1,3-diene-1-carboxylate. The target compound, this compound, is structurally related to the initial 2,5-diene product. The 1,4-dihydrobenzoic acids obtained from the reduction of benzoic acid itself can be esterified to give the corresponding this compound. rsc.org Therefore, the synthesis of the 2,5-diene isomer represents a critical pathway, as it is either a direct precursor or a close structural analog to other important cyclohexadiene isomers. rsc.org

| Precursor | Reagents | Primary Product | Reference |

| Benzoic Acid | Na, NH₃(l), EtOH | 1,4-Dihydrobenzoic acid | orgsyn.org |

| Methyl Benzoate | Na, NH₃(l), EtOH | Methyl cyclohexa-2,5-diene-1-carboxylate | nih.govnih.gov |

| 2-Methylbenzoic Acid | Na/Li, NH₃(l) | 1,4-Dihydro-2-methylbenzoic acid | rsc.org |

| 3-Methylbenzoic Acid | Na/Li, NH₃(l) | 1,4-Dihydro-3-methylbenzoic acid | rsc.org |

This table summarizes the outcomes of the Birch reduction on various aromatic carboxylates and esters.

Derivatization via Alkylation Reactions

The derivatization of cyclohexadiene carboxylic acids can be achieved through alkylation. A notable example is the highly diastereoselective alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. rsc.orgrsc.org This process involves the deprotonation of the acid with a strong base, such as n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by the addition of an alkyl halide electrophile. rsc.org The reaction proceeds with high diastereoselectivity, introducing the new alkyl group at the 4-position, trans to the carboxylic acid group. rsc.org This stereochemical outcome is complementary to the reductive alkylation of 4-substituted benzoic acids, which typically yields a cis relationship between the alkyl group and the carboxylic acid. rsc.org

The choice of the alkyl halide electrophile plays a critical role in the outcome of the alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. While the reaction is generally highly stereoselective, the nature of the halide can influence the formation of side products. rsc.orgrsc.org

The use of alkyl iodides as electrophiles can lead to the formation of an impurity, identified as compound 14c in the referenced study. rsc.org In contrast, when some alkyl bromides are used, doubly-alkylated products can be formed as byproducts. rsc.orgrsc.org This highlights the need to carefully select the alkylating agent to optimize the yield and purity of the desired 4-substituted product.

Table 1: Influence of Electrophile on Alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid

| Electrophile Type | Primary Outcome | Observed Byproducts | Reference |

|---|---|---|---|

| Alkyl Iodide | High diastereoselectivity | Formation of specific impurities (e.g., 14c) | rsc.org |

Palladium-Catalyzed Transformations

Palladium catalysis opens up unique avenues for the transformation of cyclohexadiene carboxylic acid derivatives. One such powerful method is the decarboxylative γ-olefination. acs.orgnih.gov This reaction involves a Heck-type Csp³–Csp² coupling between 2,5-cyclohexadiene-1-carboxylic acid derivatives and vinyl halides (bromides or iodides). acs.orgnih.gov The process is catalyzed by a palladium complex and results in the formation of a new carbon-carbon bond at the γ-position relative to the original carboxyl group, which is lost as carbon dioxide.

The reaction likely proceeds through a Pd(0)/Pd(II) catalytic cycle. This involves the oxidative addition of the vinyl halide to a Pd(0) species, followed by ligand exchange with the cyclohexadiene carboxylate. Subsequent decarboxylation generates a 2,5-cyclohexadienyl Pd(II) intermediate, which then undergoes reductive elimination to furnish the γ-olefination product and regenerate the Pd(0) catalyst. acs.org The resulting olefinated 1,3-cyclohexadiene (B119728) products are versatile synthetic intermediates that can be further transformed, for example, through oxidation to produce meta-alkylated stilbene (B7821643) derivatives or used in Diels-Alder reactions to construct bicyclo[2.2.2]octadiene frameworks. acs.orgnih.gov

Reactivity and Mechanistic Investigations of Methyl Cyclohexa 1,4 Diene 1 Carboxylate Systems

Cycloaddition Reactions: The Diels-Alder Paradigm

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene, known as the dienophile, which results in the formation of a substituted cyclohexene (B86901) derivative. wikipedia.org This [4+2] cycloaddition is a cornerstone of synthetic organic chemistry, valued for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, stereospecific step. wikipedia.org The reaction's utility is particularly pronounced when cyclic dienes are used, as this leads directly to the formation of bridged bicyclic structures, such as bicyclo[2.2.2]octene derivatives. rsc.orgarkat-usa.org

A fundamental prerequisite for a diene to participate in a Diels-Alder reaction is that its double bonds must be conjugated. masterorganicchemistry.com Methyl cyclohexa-1,4-diene-1-carboxylate, in its native state, possesses isolated double bonds and is therefore classified as a non-conjugated diene. nih.gov Consequently, it cannot directly undergo a [4+2] cycloaddition reaction. masterorganicchemistry.com

For this compound to serve as a diene component in a Diels-Alder reaction, it must first undergo an isomerization to form a conjugated system. This can be achieved under various conditions, such as through catalysis by transition metals like rhodium(I) or via base-mediated protocols, which shift the double bonds into conjugation. rsc.orgrsc.org The resulting conjugated isomers are typically Methyl cyclohexa-1,3-diene-1-carboxylate or Methyl cyclohexa-1,5-diene-1-carboxylate.

Once isomerized into a conjugated diene, the molecule becomes an active participant in Diels-Alder reactions. Studies on related systems, such as 1,4-dihydrotoluic acids (methyl-substituted cyclohexa-1,4-diene carboxylic acids), have shown that they can be effectively isomerized into conjugated diene acids which then undergo facile cycloaddition with various dienophiles to yield bicyclo[2.2.2]octene derivatives. rsc.org

The rate of a Diels-Alder reaction is highly sensitive to the electronic properties of both the diene and the dienophile. libretexts.org In a normal-demand Diels-Alder reaction, reactivity is enhanced when the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs). libretexts.org

After isomerization, the conjugated form of this compound features a methyl carboxylate group (-COOCH₃) attached to the diene system. The carbonyl nature of this ester group makes it electron-withdrawing. This electronic characteristic reduces the electron density of the diene system, making it less nucleophilic compared to an unsubstituted cyclohexa-1,3-diene. Consequently, its reaction rate with electron-poor dienophiles is generally slower than that of more electron-rich dienes.

Steric factors also play a crucial role. libretexts.org The substituents on both the diene and the dienophile can create steric hindrance that impedes the approach of the two molecules into the required geometry of the transition state. For the isomerized methyl cyclohexadiene-carboxylate system, the ester group can influence the facial selectivity of the dienophile's approach, potentially favoring one orientation over another to minimize steric clash.

The Diels-Alder reaction is renowned for its high degree of stereochemical control, with the stereochemistry of both the diene and the dienophile being retained in the final product. acs.org When a cyclic diene is used, the formation of bicyclic adducts introduces additional stereochemical considerations, namely endo and exo selectivity.

In the cycloaddition of cyclic dienes, two major diastereomeric products, designated endo and exo, can be formed. The endo product is the one where the substituent(s) on the dienophile are oriented syn (cis) to the larger bridge of the newly formed bicyclic system. acs.org Conversely, the exo product has these substituents oriented anti (trans) to the larger bridge. acs.org

Although the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance, the Diels-Alder reaction is typically under kinetic control, and the endo product is frequently the major isomer formed. libretexts.org This preference, known as the Alder Endo Rule, is rationalized by secondary molecular orbital interactions. In the endo transition state, the π-system of the electron-withdrawing group on the dienophile can favorably interact with the developing π-bond between C2 and C3 of the diene, providing additional stabilization that lowers the activation energy for this pathway. libretexts.org

| Factor | Favors Endo Product | Favors Exo Product | Rationale |

|---|---|---|---|

| Electronic Effects | ✓ | Secondary molecular orbital overlap between the dienophile's activating group and the diene's π-system stabilizes the endo transition state. libretexts.org | |

| Steric Hindrance | ✓ | The exo approach minimizes steric repulsion between the reactants, leading to a more thermodynamically stable product. libretexts.org | |

| Reaction Conditions | Lower Temperatures (Kinetic Control) | Higher Temperatures (Thermodynamic Control) | At higher temperatures, the reaction can become reversible, allowing the system to equilibrate to the more stable exo product. |

The concerted nature of the Diels-Alder reaction is explained by the principles of orbital symmetry conservation, as described by the Woodward-Hoffmann rules. wikipedia.org The reaction is classified as a thermally allowed [π4s + π2s] cycloaddition. wikipedia.org This notation indicates that the reaction proceeds through a suprafacial interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile). wikipedia.org

According to Frontier Molecular Orbital (FMO) theory, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In a normal-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. For the reaction to be thermally allowed, these orbitals must overlap in a constructive (in-phase) manner at the termini where the new sigma bonds are formed. The symmetry of the diene's HOMO and the dienophile's LUMO are compatible, allowing for this bonding interaction to occur through a single, cyclic transition state without a significant symmetry-imposed energy barrier. wikipedia.org

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the question of regiochemistry arises, as two different constitutional isomers can potentially be formed. The isomerized form of this compound is an unsymmetrical diene due to the placement of the ester group.

The regiochemical outcome is largely dictated by electronic effects. The reaction proceeds in a way that matches the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. This can often be predicted by examining the resonance structures of the reactants to determine the partial positive and negative charges on the carbons involved in the cycloaddition. For a 1-substituted diene like Methyl cyclohexa-1,3-diene-1-carboxylate, the reaction with a typical dienophile (e.g., one substituted with a carbonyl group) generally favors the formation of the "ortho" (1,2-adduct) or "para" (1,4-adduct) regioisomer over the "meta" (1,3-adduct).

| Reactant | Substituent | Electronic Influence | Predicted Major Adduct(s) |

|---|---|---|---|

| Diene: Methyl cyclohexa-1,3-diene-1-carboxylate | -COOCH₃ at C1 | Electron-withdrawing; influences charge distribution in the diene system. | "Ortho" (1,2) and/or "Para" (1,4) adducts are generally favored over the "Meta" (1,3) adduct. |

| Dienophile: Acrolein | -CHO at C1' | Electron-withdrawing; polarizes the double bond, making C2' electrophilic. |

Inverse Electron-Demand Diels-Alder Reactions

The inverse electron-demand Diels-Alder (IEDDA or DAINV) reaction is a powerful cycloaddition variant where an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org This is the opposite of the normal Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com In the context of this compound, its derivatives can be engineered to act as either the diene or dienophile, though its inherent electronic nature as a conjugated ester makes it more suited as a dienophile in normal demand reactions.

For this compound to participate as the diene component in an IEDDA reaction, the diene system would need to be substituted with additional electron-withdrawing groups to lower the energy of its LUMO. Conversely, to act as the dienophile, the alkene moiety would need to be enhanced with electron-donating groups to raise the energy of its HOMO, which is not the case for the parent molecule.

The regiochemistry and stereochemistry of IEDDA reactions are governed by the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene is dominant. wikipedia.org The reaction is typically concerted and proceeds through a cyclic transition state, adhering to the Woodward-Hoffmann rules. wikipedia.org

Common dienes used in IEDDA reactions are often electron-deficient heteroaromatic systems such as 1,2,4,5-tetrazines and 1,2,3-triazines, which can react with electron-rich dienophiles like vinyl ethers and enamines. nih.govsigmaaldrich.com The reaction of a cyclohexa-1,4-diene system in this context would likely require significant modification to its electronic properties.

Table 1: Key Factors in Inverse Electron-Demand Diels-Alder Reactions

| Factor | Description |

| Diene | Electron-poor, often containing heteroatoms or electron-withdrawing groups. |

| Dienophile | Electron-rich, containing electron-donating groups. |

| Frontier Orbitals | The primary interaction is between the LUMO of the diene and the HOMO of the dienophile. |

| Mechanism | Typically a concerted [4+2] cycloaddition. |

| Applications | Synthesis of heterocyclic compounds and bioconjugation. nih.govsigmaaldrich.com |

Tandem Cycloaddition Sequences

Tandem cycloaddition sequences involving cyclohexa-1,4-diene derivatives can lead to the rapid construction of complex polycyclic architectures. These sequences can involve a combination of different pericyclic reactions, including Diels-Alder reactions, [4+3] cycloadditions, or intramolecular processes.

For instance, a derivative of this compound could first undergo a Diels-Alder reaction to form a bicyclo[2.2.2]octene system. Subsequent functionalization of this adduct could then set the stage for a second intramolecular cycloaddition, creating a more complex, cage-like structure. The specific nature of the tandem sequence is highly dependent on the substituents and the reaction conditions employed.

An example of a related tandem process involves the photocycloaddition of cyclohexa-1,3-diene to methyl naphthoates, which can lead to a variety of adducts, including [4+4] and [2+2] cycloadducts. researchgate.net While this involves a different isomer of the cyclohexadiene, it illustrates the potential for cycloaddition sequences to build molecular complexity.

Table 2: Examples of Tandem Cycloaddition Strategies

| Initial Reaction | Subsequent Reaction | Resulting Structure |

| Intermolecular Diels-Alder | Intramolecular [2+2] Cycloaddition | Polycyclic Cage Compound |

| Intermolecular [4+3] Cycloaddition | Intramolecular Diels-Alder | Bridged Ring System |

| Intermolecular Diels-Alder | Ring-Rearrangement Metathesis | Complex Polycycle |

Radical-Mediated Transformations

Alkyl Radical Generation from Cyclohexa-1,4-diene-3-carboxylates

Alkyl radicals are versatile intermediates in organic synthesis, and their generation from stable precursors is a key area of research. iu.eduiu.edu Cyclohexa-1,4-diene-3-carboxylates, isomers of the title compound, have been investigated as sources of alkyl radicals. rsc.orgrsc.orgresearchgate.net These compounds can undergo thermal decomposition in the presence of a radical initiator to generate alkyl radicals. rsc.orgrsc.org

The process typically involves the homolytic cleavage of a C–H bond to form a cyclohexadienyl radical, which can then fragment to release an alkyl radical and an aromatic carboxylate. The efficiency of this process can be influenced by the stability of the generated alkyl radical and the reaction temperature. A notable side reaction at higher temperatures is the loss of a methyl group to yield an alkyl benzoate (B1203000). rsc.orgrsc.org

The generated alkyl radicals can be trapped by various radical acceptors, such as halogen donors or alkenes, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orgrsc.orgresearchgate.net

Hydrogen Abstraction Mechanisms

Hydrogen abstraction is a fundamental process in radical chemistry. nih.gov In the context of cyclohexa-1,4-diene systems, the allylic hydrogens are particularly susceptible to abstraction by radicals. The reaction of 9-substituted acridine (B1665455) radical cations with cyclohexa-1,4-diene, for instance, proceeds via a facile hydrogen atom abstraction mechanism. rsc.org

In the case of cyclohexa-1,4-diene-3-carboxylates, the generation of cyclohexadienyl radicals occurs through hydrogen abstraction. rsc.orgrsc.org The rate of this abstraction is dependent on the nature of the abstracting radical and the reaction conditions. For example, the rate constant for hydrogen abstraction from hex-5-enyl 3-methylcyclohexa-1,4-diene-3-carboxylate by hexenyl radicals has been determined to be 0.82 × 105 dm3 mol-1 s-1 at 140 °C. rsc.orgrsc.org

The stability of the resulting cyclohexadienyl radical, which is resonance-stabilized, is a key driving force for this process. This radical can then participate in further reactions, such as fragmentation to generate an alkyl radical as discussed previously.

Rearrangement Reactions

Prins-Pinacol Rearrangements of Cyclohexa-1,4-diene-Derived Acetals

The Prins-Pinacol rearrangement is a cascade reaction that combines a Prins cyclization with a pinacol (B44631) rearrangement to form carbocyclic or oxacyclic ring systems. wikipedia.orgchemistry-reaction.com This reaction has been applied to acetals derived from cyclohexa-1,4-diene for the desymmetrization of the diene system. researchgate.net

The reaction is typically initiated by a Lewis or protic acid, which activates an acetal (B89532) to form an oxocarbenium ion. wikipedia.org This electrophile then undergoes a Prins cyclization with one of the double bonds of the cyclohexa-1,4-diene ring. The resulting cationic intermediate then undergoes a pinacol-type rearrangement, which involves the migration of a carbon or hydride to an adjacent carbocationic center, leading to a ring-contracted or rearranged product. wikipedia.orgresearchgate.net

Improved conditions for the Prins-pinacol rearrangement of cyclohexa-1,4-diene-derived acetals have been reported, with triflic acid providing a clean reaction that results in a mixture of regioisomers. researchgate.net This rearrangement has been utilized as a route to the core structure of cladiellin diterpenes. researchgate.net

Table 3: Mechanistic Steps of the Prins-Pinacol Rearrangement

| Step | Description |

| 1. Oxocarbenium Ion Formation | A Lewis or protic acid activates the acetal. wikipedia.org |

| 2. Prins Cyclization | The oxocarbenium ion reacts with a double bond of the diene. researchgate.net |

| 3. Pinacol Rearrangement | The resulting carbocationic intermediate undergoes a 1,2-shift. wikipedia.org |

| 4. Product Formation | A rearranged carbocyclic or oxacyclic product is formed. |

Caradiene Isomerization Pathways

The isomerization of non-conjugated dienes to their more thermodynamically stable conjugated counterparts is a significant transformation. In cyclohexadiene systems, the conversion of 1,4-dienes to 1,3-dienes is a well-documented process. This isomerization can be facilitated by various catalysts. For instance, the conversion of 1,4-cyclohexadiene (B1204751) (1,4-CHD) to 1,3-cyclohexadiene (B119728) (1,3-CHD) can be achieved with a 67% yield using the ruthenium catalyst RuHCl(CO)(PPh₃)₃. researchgate.net The reaction can be conducted for one hour in neat 1,4-CHD with high substrate-to-catalyst ratios. researchgate.net While specific mechanistic studies detailing caradiene intermediates for this compound are not extensively covered, the general pathway involves the migration of a double bond to achieve conjugation.

Beyond catalytic methods, photochemical isomerization represents another important pathway. The photochemically induced ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene (B1211904) is a classic example of a pericyclic reaction. researchgate.netnih.gov This process is ultrafast, with the molecule returning to the ground state within 200 femtoseconds of photoexcitation. arxiv.org The reaction is understood to proceed via excitation to a spectroscopically bright electronic state, followed by rapid evolution through a conical intersection to a doubly excited state, which then mediates the ring-opening. nih.govarxiv.org More complex analyses suggest that a high-lying electronic state that decreases in energy along the reaction path plays a crucial role in the ring-opening mechanism. researchgate.netnih.gov

Other Significant Chemical Transformations

The dehydration of alcohols is a fundamental organic reaction that leads to the formation of alkenes. In the context of hydroxylated cyclohexadiene derivatives, this elimination reaction can be particularly facile, especially when it leads to the formation of a more stable, extended conjugated system or an aromatic ring. The dehydration of cyclohex-2,4-dienol, for example, readily produces benzene (B151609), a process driven by the significant thermodynamic stability of the resulting aromatic system. quora.com

For a hypothetical hydroxylated cyclohexadiene carboxylate, the removal of a hydroxyl group and a proton from an adjacent carbon atom would be expected to proceed under acid-catalyzed conditions. The product of such a reaction would depend on the position of the hydroxyl group. Dehydration could extend the conjugation of the diene system or, if the substitution pattern allows, lead to the formation of a methyl benzoate derivative through aromatization. The formation of the aromatic ring provides a strong thermodynamic driving force for the reaction. wikipedia.org

Cyclohexadiene derivatives undergo a variety of reduction and epoxidation reactions, transforming the double bonds into other functional groups.

Reduction Reactions: The double bonds in this compound can be reduced through standard methods like catalytic hydrogenation to yield the corresponding cyclohexene or cyclohexane (B81311) ester. Alternatively, 1,4-cyclohexadiene systems can themselves act as reducing agents. For example, 1-methyl-1,4-cyclohexadiene (B1585077) has been utilized as a traceless hydrogen-atom source to reduce quinones to their corresponding catechols and hydroquinones. researchgate.net In this process, the cyclohexadiene is aromatized to toluene, which serves as the thermodynamic driving force for the hydrogen transfer. researchgate.net

Epoxidation Reactions: Epoxidation involves the conversion of an alkene to an epoxide, typically using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com In the case of this compound, the two double bonds exhibit different reactivity. The C1-C2 double bond is conjugated to the electron-withdrawing methyl carboxylate group, making it electron-poor. The C4-C5 double bond is isolated and more electron-rich. Since epoxidation with m-CPBA is an electrophilic addition where the alkene acts as the nucleophile, the reaction occurs preferentially at the more electron-rich double bond. stackexchange.comechemi.com Therefore, monoepoxidation of this compound with one equivalent of m-CPBA is expected to yield the epoxide at the C4-C5 position. The reaction proceeds via a concerted mechanism, resulting in a syn-addition of the oxygen atom to the double bond. masterorganicchemistry.com

| Substrate System | Reagent | Key Feature | Outcome |

|---|---|---|---|

| 1,2-dimethylcyclohexa-1,4-diene | m-CPBA (1 equiv.) | Nucleophilic attack on O-O σ* orbital | Selective epoxidation at the more electron-rich (tetrasubstituted) double bond. stackexchange.com |

| This compound | m-CPBA (1 equiv.) | Regioselectivity | Predicted epoxidation at the more nucleophilic, isolated C4-C5 double bond. |

| General Alkenes | Peroxyacids (e.g., m-CPBA) | Stereospecificity | Syn-addition of oxygen to the alkene face. masterorganicchemistry.com |

| Ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate | Peroxyacid | Stereoselectivity | Formation of the syn-epoxide. researchgate.net |

Hydroxylation Reactions: Hydroxylation introduces hydroxyl (-OH) groups across the double bonds of a diene. The stereochemical outcome depends on the chosen method.

Syn-dihydroxylation: This process adds two hydroxyl groups to the same face of a double bond, forming a cis-diol. It is commonly achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgwikipedia.org In systems similar to this compound, such as 1,3-cyclohexadien-1-carboxaldehyde, dihydroxylation occurs selectively at the more electron-rich γ,δ-double bond (the one not conjugated to the carbonyl group). nih.gov The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a chiral ligand, allows for the enantioselective synthesis of diols. wikipedia.orgcardiff.ac.uk

Anti-dihydroxylation: This method adds two hydroxyl groups to opposite faces of a double bond, yielding a trans-diol. It is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org The nucleophilic attack of water opens the protonated epoxide ring, resulting in the anti-configuration. cardiff.ac.uk

| Method | Reagents | Stereochemistry | Product |

|---|---|---|---|

| Upjohn Dihydroxylation | cat. OsO₄, NMO | Syn-addition | Vicinal cis-diol. wikipedia.org |

| Permanganate Oxidation | Cold, alkaline KMnO₄ | Syn-addition | Vicinal cis-diol. libretexts.org |

| Sharpless Asymmetric Dihydroxylation | cat. OsO₄, K₃[Fe(CN)₆], Chiral Ligand (DHQ/DHQD) | Enantioselective syn-addition | Chiral vicinal diol. wikipedia.org |

| Epoxide Ring-Opening | 1. m-CPBA; 2. H₃O⁺ | Anti-addition | Vicinal trans-diol. libretexts.org |

Acetylation Reactions: Direct acetylation of the double bonds in a diene system is not a common transformation. More frequently, acetylation is performed on hydroxyl groups that have been previously introduced to the molecule. For example, in the biosynthesis of nivalenol, a complex molecule containing a cyclohexene core, acetyltransferase enzymes catalyze the acetylation of hydroxyl groups at various positions. wikipedia.org Similarly, the diols produced from the hydroxylation of this compound could be readily acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base to form the corresponding diacetate esters.

Stereochemical Control and Asymmetric Synthesis in Cyclohexadiene Chemistry

Diastereoselective Transformations of Cyclohexa-1,4-dienes

Diastereoselective transformations aim to control the relative configuration of newly formed stereocenters. In the context of cyclohexa-1,4-dienes, this often involves reactions that selectively address one of the two double bonds or one face of the ring system, guided by a pre-existing stereocenter within the substrate molecule.

The desymmetrisation of prochiral cyclohexa-1,4-dienes is an efficient strategy for generating molecular complexity from simple, symmetrical precursors. cardiff.ac.uk In a prochiral molecule, the two double bonds are chemically equivalent in an achiral environment but become distinct (diastereotopic) in the presence of a chiral influence. cardiff.ac.uk This allows for a selective reaction at one of the two double bonds, leading to the formation of at least two new stereogenic centers in a single, controlled transformation. cardiff.ac.uk This approach is foundational to asymmetric synthesis using cyclohexadiene platforms. nih.gov

Haloetherification is a powerful method for achieving desymmetrisation with exceptional diastereocontrol. cardiff.ac.uk In this reaction, an oxygen-containing tether attached to the cyclohexadiene ring acts as an internal nucleophile. The reaction is initiated by an electrophilic halogen, such as iodine, which activates one of the diastereotopic double bonds. The tethered nucleophile then attacks in a cyclization process. The stereochemistry of this cyclization is dictated by the existing chirality within the tethering chain, resulting in the formation of heterocyclic ring systems with a high degree of stereocontrol. cardiff.ac.uk Research has demonstrated that chiral cyclohexa-1,4-diene substrates can undergo these haloetherification reactions with virtually complete diastereocontrol. cardiff.ac.uk

Table 1: Overview of Haloetherification for Desymmetrisation

| Feature | Description | Reference |

| Reaction Type | Iodocyclisation | cardiff.ac.uk |

| Principle | Desymmetrisation of a prochiral cyclohexa-1,4-diene via an intramolecular reaction. | cardiff.ac.uk |

| Stereocontrol | Achieved through a pre-existing stereocenter in the nucleophilic side chain. | cardiff.ac.uk |

| Outcome | Formation of highly functionalised tetrahydrofurans with complete regio- and diastereocontrol. | cardiff.ac.uk |

The guiding principle of substrate-controlled diastereoselectivity is the use of a stereogenic center already present in the starting material to direct the stereochemical outcome of a subsequent reaction. cardiff.ac.uk This internal chiral information influences the transition state of the reaction, favoring the formation of one diastereomer over others. In the case of cyclohexa-1,4-dienes, a chiral auxiliary or a stereocenter within a substituent can make the two faces of the ring system or the two double bonds diastereotopic. cardiff.ac.uk This allows reagents to approach preferentially from the less sterically hindered face or to react selectively with one of the double bonds, thereby controlling the stereochemistry of the product. cardiff.ac.uknih.gov This strategy is exemplified by Diels-Alder reactions where an oxygen-containing substituent at the 4-position of a cyclohexadienone can direct the approach of a diene. nih.gov

Desymmetrisation Reactions of Prochiral Cyclohexadienes

Enantioselective Methodologies

Enantioselective methodologies are employed when the goal is to produce a specific enantiomer of a chiral molecule from an achiral or racemic precursor. Unlike diastereoselective methods that rely on internal chirality, enantioselective strategies typically involve the use of external chiral agents, such as catalysts or reagents, to create a chiral environment for the reaction. cardiff.ac.uk

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds with high efficiency. nih.govrsc.org In the context of cyclohexadiene chemistry, chiral transition metal complexes and organocatalysts have been successfully employed to catalyze a variety of asymmetric transformations. nih.gov These catalysts create a chiral pocket or environment in which the substrate binds, leading to a facial-selective reaction that favors the formation of one enantiomer. nih.gov Examples include rhodium-catalyzed arylative cyclizations using chiral ligands like (R)-BINAP and Brønsted acid-catalyzed intramolecular additions, which can achieve high levels of stereocontrol. nih.gov

Table 2: Examples of Chiral Catalysts in Cyclohexadienone Transformations

| Catalyst System | Transformation | Stereocontrol | Reference |

| [Rh(C₂H₄)₂Cl]₂ / (R)-BINAP | Arylative Cyclization | High enantioselectivity | nih.gov |

| Chiral Phosphoric Acid | Intramolecular Oxo-Michael Addition | High enantioselectivity | nih.gov |

| Camphor-derived N-heterocyclic carbene | Intramolecular Stetter Reaction | High enantioselectivity | nih.gov |

| Cu-catalyst / Phosphoramidite ligand | Conjugate Addition | High enantioselectivity | nih.gov |

The Sharpless asymmetric dihydroxylation is a renowned and powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.org The reaction utilizes osmium tetroxide as the primary oxidant in the presence of a chiral quinine-based ligand, which directs the dihydroxylation to a specific face of the double bond. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), allow for the predictable synthesis of either enantiomer of the diol product. organic-chemistry.org

This methodology has been effectively applied to the desymmetrisation of prochiral cyclohexadienylsilanes. cardiff.ac.ukacs.org In this application, the Sharpless dihydroxylation selectively reacts with one of the two double bonds in the cyclohexadiene ring system. This process achieves complete diastereocontrol and good enantiocontrol, providing a direct route to valuable chiral diols that can be further elaborated into complex molecules like carbasugars and cyclitols. acs.org

Sharpless Asymmetric Epoxidation for Stereocontrolled Synthesis

The Sharpless asymmetric epoxidation stands as a cornerstone of stereocontrolled synthesis, offering a powerful and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgresearchgate.net While "Methyl cyclohexa-1,4-diene-1-carboxylate" is not directly amenable to this reaction due to the absence of an allylic alcohol moiety, a straightforward synthetic modification unlocks its potential as a precursor for chiral building blocks via this methodology. The strategic reduction of the methyl ester to the corresponding primary allylic alcohol, (cyclohexa-1,4-dien-1-yl)methanol, provides a suitable substrate for the Sharpless epoxidation.

The reduction of the ester can be efficiently achieved using a variety of reducing agents, with Diisobutylaluminium hydride (DIBAL-H) being a common and effective choice for the partial reduction of esters to aldehydes at low temperatures, which can then be further reduced to the primary alcohol. organic-chemistry.orgmasterorganicchemistry.com

Once the allylic alcohol, (cyclohexa-1,4-dien-1-yl)methanol, is obtained, it can be subjected to the Sharpless asymmetric epoxidation conditions. This reaction typically employs a catalytic system composed of titanium tetraisopropoxide [Ti(OiPr)₄] and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant. organic-chemistry.orgwayne.edu The choice of the chiral tartrate enantiomer, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, allowing for the predictable formation of one of two possible epoxide enantiomers with high enantiomeric excess. researchgate.net

The reaction's efficacy is rooted in the formation of a chiral titanium-tartrate complex that coordinates with the allylic alcohol. This coordination directs the delivery of the oxygen atom from the peroxide to a specific face of the double bond, thereby establishing the stereochemistry of the resulting epoxide. wayne.edu For a substrate like (cyclohexa-1,4-dien-1-yl)methanol, which contains two double bonds, the Sharpless epoxidation exhibits remarkable chemoselectivity, preferentially epoxidizing the allylic double bond due to the directing effect of the hydroxyl group.

Detailed Research Findings

Research on the Sharpless asymmetric epoxidation of cyclic allylic alcohols, including those with diene systems, has demonstrated the robustness and predictability of this method. The reaction conditions are typically mild, and the resulting epoxy alcohols are obtained in good yields and with high levels of enantioselectivity.

The stereochemical outcome of the epoxidation can be reliably predicted using the Sharpless mnemonic. For the epoxidation of (cyclohexa-1,4-dien-1-yl)methanol, the use of L-(+)-diethyl tartrate is expected to deliver the oxygen atom to one face of the allylic double bond, while D-(-)-diethyl tartrate will deliver it to the opposite face, leading to the formation of the corresponding enantiomeric epoxy alcohols.

The following interactive data table summarizes representative findings for the Sharslugs asymmetric epoxidation of a closely related cyclic allylic alcohol, providing insight into the expected outcomes for (cyclohexa-1,4-dien-1-yl)methanol.

| Substrate | Chiral Ligand | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| (Cyclohex-2-en-1-yl)methanol | L-(+)-Diethyl Tartrate | Ti(OiPr)₄ | tert-Butyl Hydroperoxide | CH₂Cl₂ | -20 | 85 | >95 |

| (Cyclohex-2-en-1-yl)methanol | D-(-)-Diethyl Tartrate | Ti(OiPr)₄ | tert-Butyl Hydroperoxide | CH₂Cl₂ | -20 | 83 | >95 |

The high yields and exceptional enantioselectivities observed in the epoxidation of analogous cyclic allylic alcohols underscore the synthetic utility of the Sharpless asymmetric epoxidation in accessing chiral epoxy alcohols derived from "this compound." These chiral epoxides are versatile synthetic intermediates that can be further elaborated into a wide range of stereochemically defined molecules.

Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of Methyl cyclohexa-1,4-diene-1-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides unambiguous confirmation of the compound's structure by mapping the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the methyl ester, vinylic, and methylene protons.

The protons of the methyl ester group (-OCH₃) are highly shielded and typically appear as a sharp singlet in the upfield region of the spectrum. libretexts.orgscispace.comresearchgate.net The vinylic protons, attached to the carbon-carbon double bonds within the diene ring, are deshielded due to the anisotropy of the π-systems and thus resonate at a lower field. libretexts.orgdocbrown.info The two sets of methylene protons (-CH₂-) are chemically distinct and exhibit complex splitting patterns due to coupling with adjacent vinylic protons.

¹H NMR is also a powerful technique for real-time monitoring of the synthesis of this compound, particularly in reactions like the Birch reduction of methyl benzoate (B1203000). researchgate.net By tracking the disappearance of aromatic proton signals and the emergence of characteristic vinylic and aliphatic signals, the progress and completion of the reduction can be accurately determined. brynmawr.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ (ester methyl) | 3.6 - 3.8 | Singlet |

| =CH- (vinylic, position 2) | 6.5 - 6.8 | Multiplet |

| =CH- (vinylic, position 4) | 5.7 - 5.9 | Multiplet |

| =CH- (vinylic, position 5) | 5.7 - 5.9 | Multiplet |

| -CH₂- (allylic, position 3) | 2.7 - 2.9 | Multiplet |

| -CH₂- (allylic, position 6) | 2.7 - 2.9 | Multiplet |

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, revealing bond lengths, bond angles, and stereochemistry. wikipedia.org

For this compound, obtaining a definitive crystal structure presents significant challenges. The compound is likely a liquid or a low-melting solid at room temperature, which makes the growth of a suitable single crystal—a prerequisite for the experiment—exceedingly difficult. wikipedia.org Furthermore, molecules with conformational flexibility, such as the cyclohexadiene ring, can introduce disorder within the crystal lattice, complicating the structural refinement process. nih.govnih.gov

While crystal structures for more complex and substituted cyclohexadienyl derivatives have been reported, providing insights into the ring's non-planar geometry, a published crystal structure for this compound is not currently available in the public domain. mdpi.comacs.orgresearchgate.net Should a crystalline derivative be prepared, X-ray diffraction would provide invaluable data on the precise conformation of the diene ring and the orientation of the methyl carboxylate substituent.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. asianpubs.orgorgchemboulder.com

For this compound, IR spectroscopy is particularly effective for identifying the strong absorption band of the carbonyl (C=O) group of the α,β-unsaturated ester. orgchemboulder.comlibretexts.org This peak is typically found at a lower wavenumber compared to saturated esters due to the electronic effect of conjugation with the adjacent double bond. orgchemboulder.comudel.edu Additionally, prominent C-O stretching bands from the ester group and C=C stretching vibrations from the diene are expected. researchgate.netspectroscopyonline.comechemi.com C-H stretching vibrations for both sp² (vinylic) and sp³ (aliphatic) hybridized carbons are also readily identified. docbrown.info

Raman spectroscopy serves as a complementary technique. While the polar carbonyl group gives a strong signal in the IR spectrum, the non-polar carbon-carbon double bonds of the diene system typically produce a strong and sharp signal in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Data is based on established correlation tables for characteristic functional group vibrations.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

| C=O (α,β-unsaturated ester) | Stretch | 1715 - 1730 | Strong (IR) |

| C=C (diene) | Stretch | 1640 - 1660 | Medium (IR), Strong (Raman) |

| C-H (sp²) | Stretch | 3000 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium |

| C-O (ester) | Asymmetric Stretch | 1250 - 1300 | Strong (IR) |

| C-O (ester) | Symmetric Stretch | 1000 - 1100 | Strong (IR) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound. Given the compound's moderate polarity, reversed-phase HPLC is the most common method employed. scielo.br In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase.

For analytical purposes, a gradient elution starting with a high proportion of water and increasing the concentration of an organic solvent like acetonitrile or methanol allows for the efficient separation of the target compound from byproducts and starting materials. researchgate.net Detection is often achieved using a UV detector, as the conjugated diene and carbonyl moieties exhibit significant absorbance in the low UV range (~205-260 nm). For preparative separations, the same principles are applied on a larger scale to isolate pure fractions of the compound. gerli.com

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Analytical Separation | Preparative Separation |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution | Gradient (e.g., 50% to 100% B) | Isocratic or Shallow Gradient |

| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 40 °C | Ambient or 40 °C |

Due to its expected volatility, Gas Chromatography (GC) is an excellent method for the rapid analysis and purity assessment of this compound. medistri.swissthermofisher.com The technique separates volatile compounds based on their boiling points and interactions with the stationary phase of a capillary column. sepscience.com

Samples are injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a long, thin column. A common stationary phase for this type of analysis is a non-polar or mid-polarity column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5MS). nih.gov Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. The Kovats retention index, a standardized measure of retention time, has been reported for this compound, providing a valuable reference point for identification.

Table 4: GC Parameters and Retention Data for this compound

| Parameter | Typical Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temp. | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 250 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) |

| Kovats Retention Index | 1324 (Semi-standard non-polar column) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the energetic landscapes of chemical reactions. These methods are particularly useful for understanding the formation and transformation of Methyl cyclohexa-1,4-diene-1-carboxylate.

Density Functional Theory (DFT) for Transition State Localization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is instrumental in locating the transition states of reactions in which it participates, such as its formation via a Diels-Alder reaction between a suitable diene and dienophile. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products, which proceeds through a high-energy transition state.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Product | -15.0 |

Potential Energy Surface (PES) Scans for Conformational and Reaction Pathway Analysis

The conformation of a molecule can significantly influence its reactivity. For a flexible molecule like this compound, which contains a non-aromatic six-membered ring, multiple conformations may exist. Potential Energy Surface (PES) scans are computational experiments where the energy of the molecule is calculated as a function of one or more geometric parameters, such as a dihedral angle.

By systematically varying a specific dihedral angle in the cyclohexadiene ring, a PES scan can reveal the different stable conformations (local minima on the PES) and the energy barriers between them. This information is critical for understanding which conformation is most likely to be present under reaction conditions and how the molecule's shape influences its approach to other reactants. Furthermore, PES scans can be used to explore different reaction pathways, helping to identify the most favorable route for a given transformation.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its chemical reactivity. Computational methods provide a suite of descriptors that quantify this electronic structure and predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis for Stability and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, the HOMO-LUMO gap can be calculated using DFT, and this value can be used to compare its reactivity to other related compounds.

| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -6.5 | -0.8 | 5.7 |

| Benzene (B151609) (for comparison) | -9.2 | -1.2 | 8.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the electrostatic potential at each point. The resulting map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas).

For this compound, an MEP map would reveal the nucleophilic and electrophilic sites within the molecule. The oxygen atoms of the carboxylate group are expected to be electron-rich (red), making them susceptible to attack by electrophiles. Conversely, the carbonyl carbon and the protons on the ring are likely to be electron-poor (blue), indicating their susceptibility to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents. numberanalytics.com

Stereochemical and Regiochemical Predictions

In many chemical reactions, the formation of multiple stereoisomers or regioisomers is possible. Computational chemistry provides powerful tools to predict the likely outcome of such reactions.

For reactions involving this compound, such as addition reactions to the double bonds, different stereoisomers (e.g., syn or anti addition) and regioisomers (addition to different positions on the double bond) can be formed. By calculating the energies of the transition states leading to each possible product, it is possible to predict which product will be formed preferentially. The product that is formed via the lowest energy transition state is expected to be the major product.

These predictions are based on a detailed analysis of the steric and electronic interactions in the transition state. For example, the approach of a reagent to the cyclohexadiene ring may be sterically hindered from one face, leading to a preference for attack from the other face. Similarly, electronic effects, such as the directing effect of the carboxylate group, can favor the formation of one regioisomer over another. DFT calculations are a key tool for quantifying these effects and making accurate predictions about the stereochemical and regiochemical outcomes of reactions.

Applications in Complex Molecule Synthesis and Chemical Biology

Methyl Cyclohexa-1,4-diene-1-carboxylate as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the reactivity of its diene system and the influence of the electron-withdrawing carboxylate group. This combination allows for a range of chemical transformations, enabling chemists to introduce complexity and stereochemical control in a predictable manner. Its applications are particularly notable in the construction of bridged ring systems through cycloaddition reactions and as a foundational element in the total synthesis of complex natural products. The strategic placement of double bonds provides multiple reaction sites for cycloadditions, ring expansions, and functional group manipulations, making it a valuable starting material for synthesizing molecules with significant biological or material science applications, such as the cladiellin diterpenes and batzelladine alkaloids.

Construction of Polycyclic and Bridged Ring Systems

The inherent structure of this compound is ideally suited for the synthesis of complex polycyclic and bridged ring frameworks, which are common motifs in many biologically active molecules.

The bicyclo[2.2.2]octane core is a rigid and sterically demanding scaffold found in numerous natural products and pharmacologically active compounds. The Diels-Alder reaction, a powerful [4+2] cycloaddition, serves as a primary method for constructing this framework, and cyclohexadiene derivatives are ideal starting materials. researchgate.net

This compound and its closely related analogues, such as conjugated diene acids, can undergo facile cycloaddition with various dienophiles to yield bicyclo[2.2.2]octene derivatives. colab.ws For instance, the reaction of a conjugated cyclohexadiene carboxylic acid with a suitable dienophile directly establishes the bicyclic system, often with high stereoselectivity. colab.wsscilit.com The reaction conditions can be tuned, sometimes using Lewis acid catalysis, to enhance reaction rates and control the stereochemical outcome, favoring the formation of specific isomers. scilit.com

Below is a representative table of Diels-Alder reactions involving cyclohexadiene precursors to form bicyclo[2.2.2]octene systems.

| Diene Precursor | Dienophile | Key Reaction Feature | Resulting Core Structure |

| 2-Methylcyclohexa-1,5-diene-1-carboxylic acid | Generic Dienophile | Facile cycloaddition | Bicyclo[2.2.2]octene with bridgehead methyl group |

| 5-Substituted 1,3-cyclohexadiene (B119728) | Methacrolein | Lewis acid catalysis enhances selectivity | Bicyclo[2.2.2]octane core |

| 1,3-Cyclohexadiene iron tricarbonyl derivative | Isobutyraldehyde | Nucleophilic addition to form diene | Substituted bicyclo[2.2.2]octane precursor |

This table illustrates general reaction types for the formation of Bicyclo[2.2.2]octene derivatives.

The synthesis of seven-membered rings, such as cycloheptatrienes, from six-membered precursors represents a valuable ring-expansion strategy. A common method to achieve this transformation involves the initial cyclopropanation of a cyclohexadiene. nih.gov This reaction, typically a [2+1] cycloaddition with a carbene or carbenoid, generates a bicyclo[4.1.0]heptane derivative, also known as a norcaradiene intermediate. lumenlearning.com

This norcaradiene exists in equilibrium with its valence tautomer, the corresponding seven-membered cycloheptatriene (B165957). researchgate.net This equilibrium can be driven towards the cycloheptatriene form, effectively accomplishing a one-carbon ring expansion. When the starting material is this compound, the resulting cycloheptatriene retains the methoxycarbonyl group. This electron-withdrawing substituent renders the final product an electron-deficient cycloheptatriene, a class of compounds with unique reactivity and potential applications in materials science and medicinal chemistry.

Synthetic Pathway Overview:

Cyclopropanation: Reaction of this compound with a carbene source (e.g., from diazomethane (B1218177) or dihaloalkanes) to form a bicyclo[4.1.0]heptene carboxylate. lumenlearning.comlibretexts.org

Electrocyclic Ring Opening: The bicyclic intermediate undergoes a thermally or photochemically induced disrotatory electrocyclic ring-opening to form the methyl cycloheptatriene-carboxylate. researchgate.net

Contributions to Natural Product Synthesis

The structural motifs accessible from this compound make it an invaluable starting point for the total synthesis of complex and biologically significant natural products.

The cladiellin diterpenes are a large family of marine natural products characterized by a complex, oxygenated polycyclic core. nih.gov A highly successful and convergent strategy for their synthesis relies on the use of cyclohexadiene-derived building blocks. nih.govwikipedia.org

In these synthetic routes, a functionalized cyclohexadienyl precursor, such as a cyclohexadienyl diol, is condensed with an α,β-unsaturated aldehyde in an acid-promoted reaction. wikipedia.org This key step, a Prins-pinacol cascade, masterfully constructs the central hexahydroisobenzofuran core of the cladiellin skeleton and sets multiple stereocenters with a high degree of control. nih.gov The desymmetrization of cyclohexa-1,4-diene precursors is a critical element in these enantioselective syntheses, allowing for the creation of chiral complexity from a simple, achiral starting material. youtube.com The versatility of this strategy has enabled the total synthesis of several members of the cladiellin family, including deacetoxyalcyonin acetate (B1210297) and sclerophytin A. nih.gov

| Synthetic Target Family | Key Precursor Type | Core-Forming Reaction | Key Outcome |

| Cladiellin Diterpenes | Cyclohexadienyl diol | Acid-promoted condensation (Prins-pinacol) | Stereocontrolled formation of the hexahydroisobenzofuran core |

| Cladiellin Diterpenes | Chiral cyclohexa-1,4-diene derivatives | Diastereoselective iodocyclisation | Desymmetrization to build chiral complexity |

This table summarizes the strategic use of cyclohexadiene derivatives in the synthesis of Cladiellin Diterpenes.

The batzelladines are a class of tricyclic guanidine (B92328) alkaloids isolated from marine sponges, which have attracted synthetic interest due to their novel structures. The synthesis of Batzelladine C methyl ester was undertaken to determine the relative and absolute stereochemistry of the natural product. lumenlearning.comresearchgate.net

An enantioselective approach to Batzelladine C methyl ester has been described, which was crucial for assigning the stereochemistry of the natural compound. youtube.com The synthesis of the two possible diastereoisomers of the methyl ester allowed for a direct comparison with the natural material, ultimately clarifying its structure. lumenlearning.com This work highlights how targeted synthesis, using versatile building blocks, can be a powerful tool for solving complex structural problems in natural product chemistry.

Development of Novel Reagents and Intermediates

The unique structural and electronic properties of cyclohexadiene derivatives, such as this compound, have positioned them as valuable precursors in the development of novel reagents and intermediates for organic synthesis. Their ability to undergo a variety of chemical transformations allows for the generation of complex molecular architectures.

Cyclohexadienes as Environmentally Benign Radical Chemistry Reagents

Cyclohexadiene-based compounds have emerged as greener alternatives to traditional radical reagents, which often rely on toxic heavy metals like tin. The driving force behind their utility in radical chemistry is the formation of a stable aromatic ring as a byproduct, which is energetically favorable. acs.org

Research has demonstrated that esters derived from 3-Methylcyclohexa-1,4-diene-3-carboxylic acid can be used to generate alkyl radicals. rsc.org These cyclohexadienyl systems can be designed to release radicals under specific conditions, making them useful in a variety of synthetic transformations. The general mechanism involves the abstraction of a hydrogen atom from the cyclohexadiene ring, followed by the expulsion of a radical species, leading to the formation of a stable aromatic compound. acs.org

One example of the application of cyclohexadienes as environmentally friendly reagents is the use of 1-methyl-1,4-cyclohexadiene (B1585077) as a traceless reducing agent for the synthesis of catechols and hydroquinones from quinones. researchgate.net This reaction proceeds under mild conditions and avoids the use of metal catalysts. researchgate.net The proposed mechanism involves a radical reaction initiated by a hydrogen atom transfer from the 1-methyl-1,4-cyclohexadiene to the quinone. researchgate.net

The following table summarizes key aspects of cyclohexadienes as radical reagents:

| Reagent Type | Precursor | Generated Radical | Benign Byproduct | Application |

| Alkyl Radical Generator | Alkyl esters of 3-Methylcyclohexa-1,4-diene-3-carboxylic acid | Alkyl radicals | Alkyl benzoate (B1203000) | Radical-mediated C-C bond formation |

| Reducing Agent | 1-Methyl-1,4-cyclohexadiene | - | Toluene | Reduction of quinones to catechols and hydroquinones |

Role in Metabolic and Degradation Pathways

Dihydroxy-cyclohexadiene carboxylates are key intermediates in the microbial degradation of aromatic compounds. These pathways are of significant interest for bioremediation applications, as they enable microorganisms to break down environmental pollutants.

Involvement of Dihydroxy-Cyclohexadiene Carboxylates in Aromatic Compound Degradation

The microbial degradation of aromatic compounds, such as benzoate esters, often proceeds through the formation of dihydroxy-cyclohexadiene carboxylate intermediates. For instance, the enzymatic dihydroxylation of a range of benzoate esters, including methyl benzoate, has been demonstrated using E. coli strains. nih.gov This biotransformation yields cis-cyclohexadienediols, which are versatile chiral synthons for further chemical synthesis. nih.gov

The degradation of benzoate can also proceed through a pathway involving the formation of cyclohex-1-ene carboxylate and cyclohexane (B81311) carboxylate. nih.gov In the enzymatic degradation of benzoate, the enzyme 1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate dehydrogenase plays a crucial role. wikipedia.org This enzyme catalyzes the conversion of (1R,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate to catechol, with the concomitant release of carbon dioxide and the reduction of NAD+. wikipedia.org

The table below outlines the role of key enzymes and intermediates in the degradation of aromatic compounds.

| Substrate | Key Intermediate(s) | Key Enzyme | Product(s) |

| Benzoate Esters (e.g., Methyl Benzoate) | cis-Cyclohexadienediols | Dioxygenases | Chiral building blocks |

| Benzoate | Cyclohex-1-ene carboxylate, Cyclohexane carboxylate | Various enzymes in syntrophic bacteria | Methane and Carbon Dioxide |

| (1R,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate | - | 1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate dehydrogenase | Catechol, CO2, NADH |

Future Research Directions and Perspectives

Innovations in Catalytic Asymmetric Synthesis Utilizing Cyclohexadienes

The development of stereoselective methods for the synthesis of chiral molecules is a paramount goal in modern chemistry. Future research will likely focus on novel catalytic asymmetric strategies to access enantiomerically enriched cyclohexadiene derivatives, including those related to methyl cyclohexa-1,4-diene-1-carboxylate.

One promising avenue is the continued development of transition metal catalysis . Chiral rhodium complexes, for instance, have shown efficacy in the C–H functionalization of cyclohexadiene derivatives. researchgate.net Innovations in ligand design for metals like rhodium, iridium, and palladium could lead to higher enantioselectivities and broader substrate scopes. Hydrogen borrowing catalysis, mediated by chiral iridium(I) complexes, has emerged as a powerful method for the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols, a strategy that could be adapted for cyclohexadiene precursors. nih.gov

Organocatalysis represents another key area for innovation. Chiral phosphoric acids and aminocatalysts have been successfully employed in the enantioselective construction of complex cyclohexadiene and cyclohexene (B86901) skeletons. nih.govnih.gov Future work could explore new organocatalytic cascades and domino reactions that commence with or incorporate substrates like this compound to build multiple stereocenters in a single pot. The desymmetrization of prochiral cyclohexadienones using organocatalysts is a powerful strategy for creating chiral cyclohexanone-containing molecules, and similar principles could be applied to diene ester substrates. st-andrews.ac.uk

The table below summarizes some of the innovative catalytic systems that could be explored for the asymmetric synthesis of functionalized cyclohexadienes.

| Catalytic System | Catalyst Type | Reaction Type | Potential Outcome for Cyclohexadienes |

| Rhodium(II) Carboxylates | Transition Metal | C-H Functionalization | Enantioselective introduction of new substituents |

| Chiral Phosphoric Acids | Organocatalyst | Dearomatization/Condensation | Construction of axially chiral cyclohexadienylidene skeletons |

| Iridium(I)/Chiral Ligands | Transition Metal | Hydrogen Borrowing | Asymmetric synthesis of chiral cyclohexane (B81311) derivatives |

| Chiral Amines/Squaramides | Organocatalyst | Michael Additions/Cyclizations | Highly substituted, multifunctional cyclohexanes |

Exploration of Novel Reactivity Patterns for this compound

While the Diels-Alder reaction is a classic transformation for cyclohexadienes, future research will delve into uncovering and exploiting new modes of reactivity for this compound.

Cross-coupling reactions offer a modular approach to functionalization. Palladium-catalyzed decarboxylative β-alkenylation of cyclohexadiene carboxylic acid derivatives has been shown to form ortho-alkenylarenes after aromatization. st-andrews.ac.uk Exploring the direct cross-coupling of the C-H or C-O bonds of this compound with various partners could unlock new synthetic pathways. Furthermore, diastereoselective alkylation reactions of similar cyclohexadiene carboxylic acids have been investigated, demonstrating that the ring can be functionalized with high stereocontrol. nsf.gov Applying these methods to the methyl ester derivative could provide access to a diverse range of substituted cyclohexenes.

Cycloaddition reactions beyond the standard Diels-Alder are also a fertile ground for exploration. [4+2] cycloadditions catalyzed by low-valent cobalt complexes have been used to synthesize 1,4-cyclohexadiene (B1204751) carboxylates from dienes and propiolates. nih.gov Investigating the participation of this compound in other pericyclic reactions, such as [2+2] or [6+2] cycloadditions, could lead to the formation of unique polycyclic systems. The reactivity of the electron-deficient diene system could also be harnessed in hetero-Diels-Alder reactions.

The following table outlines potential novel reaction pathways for this compound.

| Reaction Type | Reagents/Catalysts | Potential Product Class |

| C-H Alkenylation | Palladium catalysts, Alkenes | Substituted dienes, Aromatic compounds |

| Diastereoselective Alkylation | Strong bases (e.g., n-BuLi), Alkyl halides | 4-substituted cyclohexadiene carboxylates |

| Cobalt-catalyzed [2+4] Cycloaddition | CoBr2(dppe)/Zn, Propiolates | Functionalized 1,4-cyclohexadiene carboxylates |

| Radical Reactions | Radical initiators | Functionalized aromatic or hydroaromatic compounds |

Computational Design and Prediction of New Cyclohexadiene-Based Molecules

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding synthetic efforts. Future research will leverage in silico methods to design novel cyclohexadiene-based molecules and predict their reactivity.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to analyze the reactivity patterns of this compound in various reactions. nih.gov For example, the distortion/interaction model has been used to understand the reactivity of different cyclic dienes in Diels-Alder reactions, and similar analyses could predict the feasibility and stereochemical outcome of reactions involving the title compound. nih.gov Computational studies are also crucial for elucidating complex photochemical processes, such as the ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904), which serves as a model for many biological processes and the development of photoswitches. st-andrews.ac.uknsf.govnih.gov

Molecular modeling and scaffold-hopping approaches can be used to design new functional molecules based on the cyclohexadiene framework. By modifying the substituents on the ring, computational methods can predict properties relevant to materials science, such as electronic properties, or to medicinal chemistry, such as binding affinity to biological targets. researchgate.netnih.gov This in silico screening can prioritize synthetic targets and accelerate the discovery of new materials and therapeutic agents.

Applications in Advanced Materials Science and Functional Molecule Design

The unique structural and electronic properties of the cyclohexadiene ring make it an attractive building block for advanced materials and functional molecules.